molecular formula C13H12N2O3 B145999 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid CAS No. 136326-10-8

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

Cat. No.: B145999
CAS No.: 136326-10-8
M. Wt: 244.25 g/mol
InChI Key: KDKPLQDANXTNQX-UHFFFAOYSA-N
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Description

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol It is characterized by the presence of a pyrimidine ring substituted with ethoxy and phenyl groups, as well as a carboxylic acid functional group

Preparation Methods

The synthesis of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with benzamidine, followed by cyclization and subsequent functional group transformations . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

4-ethoxy-2-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-12-10(13(16)17)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKPLQDANXTNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376920
Record name 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136326-10-8
Record name 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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